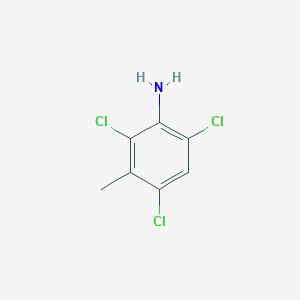

2,4,6-Trichloro-3-methylaniline

CAS No.: 5400-76-0

Cat. No.: VC3762363

Molecular Formula: C7H6Cl3N

Molecular Weight: 210.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5400-76-0 |

|---|---|

| Molecular Formula | C7H6Cl3N |

| Molecular Weight | 210.5 g/mol |

| IUPAC Name | 2,4,6-trichloro-3-methylaniline |

| Standard InChI | InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |

| Standard InChI Key | ZPDXEMXEUWPXSP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1Cl)Cl)N)Cl |

| Canonical SMILES | CC1=C(C(=C(C=C1Cl)Cl)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Composition

2,4,6-Trichloro-3-methylaniline, systematically named 2,4,6-trichloro-3-methylbenzenamine, belongs to the class of halogenated aniline derivatives. Its molecular structure consists of a benzene core modified by three chlorine atoms, a methyl group, and an amine moiety. The compound’s canonical SMILES representation is ClC=1C=C(Cl)C(=C(Cl)C1N)C, reflecting the positions of substituents on the aromatic ring .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 5400-76-0 |

| Molecular Formula | C₇H₆Cl₃N |

| Molecular Mass (g/mol) | 210.49 |

| Melting Point | 85 °C |

| InChI Key | ZPDXEMXEUWPXSP-UHFFFAOYSA-N |

Structural and Electronic Features

The spatial arrangement of substituents significantly influences the compound’s electronic properties. Quantum mechanical calculations suggest that the chlorine atoms inductively withdraw electron density from the aromatic ring, while the methyl group donates electrons via hyperconjugation. This electronic asymmetry creates regions of varying reactivity, making the compound amenable to electrophilic substitution at the para position relative to the amine group .

Synthesis and Manufacturing Processes

Conventional Chlorination Methods

The synthesis of 2,4,6-trichloro-3-methylaniline typically involves stepwise chlorination of 3-methylaniline. Anhydrous reaction conditions are critical to prevent the formation of oxidative byproducts such as aniline black . A representative protocol involves:

-

Initial Chlorination: Treatment of 3-methylaniline with chlorine gas in carbon tetrachloride at 0–5°C to yield 2,6-dichloro-3-methylaniline.

-

Final Chlorination: Further chlorination at elevated temperatures (40–50°C) introduces the third chlorine atom at position 4 .

Catalytic Innovations

Recent advances employ Lewis acid catalysts (e.g., FeCl₃) to enhance regioselectivity and reduce reaction times. Pilot-scale studies demonstrate yields exceeding 85% under optimized conditions . Alternative pathways, such as the Ullmann coupling of pre-chlorinated fragments, remain exploratory due to cost constraints.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 85°C, with decomposition observed above 200°C, releasing hydrogen chloride and nitrogen oxides . Its low vapor pressure (0.12 mmHg at 25°C) limits airborne dispersion, favoring solid-state handling in industrial settings.

Table 2: Comparative Physicochemical Data

| Property | 2,4,6-Trichloro-3-methylaniline | 2,4,6-Trichloroaniline |

|---|---|---|

| Melting Point (°C) | 85 | 78 |

| Molecular Mass (g/mol) | 210.49 | 196.46 |

| Water Solubility (mg/L) | 12.3 | 24.1 |

Solubility and Partitioning

2,4,6-Trichloro-3-methylaniline demonstrates limited aqueous solubility (12.3 mg/L at 25°C) but high lipophilicity (log Pₒw = 3.8), predisposing it to bioaccumulation in fatty tissues .

Industrial and Research Applications

Dye Intermediate

The compound’s electron-deficient aromatic ring facilitates coupling reactions with diazonium salts, generating azo dyes with enhanced lightfastness. Commercial derivatives include anthraquinone-based pigments used in textile manufacturing.

Agrochemical Synthesis

As a precursor to chlorinated acetamides, it contributes to herbicides targeting broadleaf weeds. Field trials indicate synergistic effects when combined with triazine derivatives, though regulatory scrutiny persists due to metabolite toxicity .

Toxicological Profile

Acute Exposure Effects

Rodent studies identify a median lethal dose (LD₅₀) of 2,400 mg/kg for oral exposure, with clinical signs including dyspnea, ataxia, and hypoactivity . Hematological alterations—notably reduced hemoglobin (15.88 ± 0.82 g% vs. 12.02 ± 2.08 g% in high-dose rats) and erythrocyte counts—suggest bone marrow suppression .

Chronic Toxicity and Carcinogenicity

Subchronic exposure (80 mg/kg/day for 45 days) induces hepatocellular vacuolation and renal tubular degeneration. The U.S. EPA classifies 2,4,6-trichloroaniline analogs as Possible Human Carcinogens (Group C), extrapolating an oral slope factor of 3.4 × 10⁻² (mg/kg/day)⁻¹ for risk assessment .

Environmental Impact and Degradation

Abiotic Degradation

Photolysis under UV light (λ = 254 nm) generates chlorinated phenols and quinones, with a half-life of 14 days in surface waters. Hydrolysis is negligible at pH 4–9, ensuring environmental persistence .

Ecotoxicology

Aquatic toxicity studies report a 96-hour LC₅₀ of 1.2 mg/L for Daphnia magna, indicating high hazard to invertebrates. Sediment adsorption coefficients (Kd = 1,450 L/kg) predict long-term sequestration in benthic zones .

Future Research Directions

-

Green Synthesis: Developing biocatalytic routes using haloperoxidases to reduce chlorine waste.

-

Advanced Remediation: Evaluating ozonation and Fenton reactions for wastewater treatment.

-

Toxicogenomics: Elucidating gene expression changes underlying hematotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume